molecular formula C18H20O4Si B3277943 Silane, bis(oxiranylmethoxy)diphenyl- CAS No. 6689-25-4

Silane, bis(oxiranylmethoxy)diphenyl-

Cat. No. B3277943
CAS RN: 6689-25-4
M. Wt: 328.4 g/mol
InChI Key: NKLIVCAIHXBEHF-UHFFFAOYSA-N
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Description

“Silane, bis(oxiranylmethoxy)diphenyl-” is a type of silane compound. It is used in laboratory chemicals . It has two phenyl groups and dimethoxysilyl functionality . The methoxy-silyl functionality can be hydrolyzed and react with organic polymer to provide a new hybrid resin which has a higher refractive index and good mechanical properties .


Synthesis Analysis

Dimethyl- and diphenylsilanediolates are key intermediates in the preparation of dimethyl- and diphenyl-siloxane polymers . Both dimethyl- and diphenylsilanediolates were synthesized by the reaction between dimethyl- and diphenylsilanediol and a metal or metal hydride .


Molecular Structure Analysis

The molecular weight of “Silane, bis(oxiranylmethoxy)diphenyl-” is 184.3092 . Its IUPAC Standard InChI is InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 .


Chemical Reactions Analysis

Silanes serve as a radical H-donor or as a hydride donor . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . Activation of diphenylsilane in the presence of a catalytic amount of an N-heterocyclic carbene (NHC) enables hydrosilylation of carbonyl derivatives under mild conditions .

Mechanism of Action

The mechanism of action of silanes involves the activation of diphenylsilane in the presence of a catalytic amount of an N-heterocyclic carbene (NHC), which enables hydrosilylation of carbonyl derivatives under mild conditions . A hypervalent silicon intermediate featuring strong Lewis acid character allows dual activation of both the carbonyl moiety and the hydride at the silicon center .

Safety and Hazards

The safety data sheet for diphenylsilane indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

bis(oxiran-2-ylmethoxy)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4Si/c1-3-7-17(8-4-1)23(21-13-15-11-19-15,22-14-16-12-20-16)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLIVCAIHXBEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709138
Record name Bis[(oxiran-2-yl)methoxy](diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, bis(oxiranylmethoxy)diphenyl-

CAS RN

6689-25-4
Record name Bis[(oxiran-2-yl)methoxy](diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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